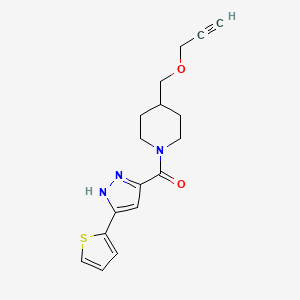

(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

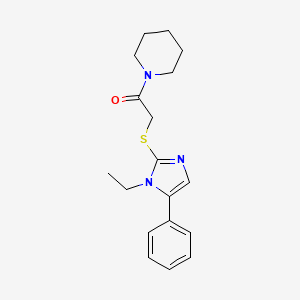

The compound (4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a complex organic molecule. It contains a total of 39 bonds, including 20 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, and 5 aromatic bonds. The structure also includes 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aliphatic), 1 ether (aliphatic), and 1 Thiophene .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

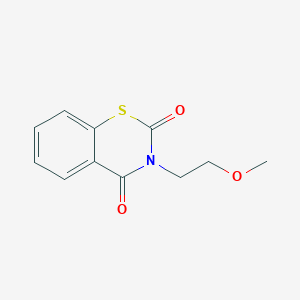

The IUPAC name of the compound is1-[(3S)-3-[(prop-2-yn-1-yloxy)methyl]piperidin-1-yl]-2-(thiophen-2-yl)ethan-1-one. Its molecular weight is 277.38186 g/mol. The SMILES string representation is O=C(Cc1cccs1)N2CCCC(COCC#C)C2 . Chemical Reactions Analysis

Piperidines are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The compound has a molecular weight of 277.38186 g/mol. It contains a total of 39 bonds, including 20 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 1 triple bond, and 5 aromatic bonds .Wissenschaftliche Forschungsanwendungen

Molecular Interaction Studies

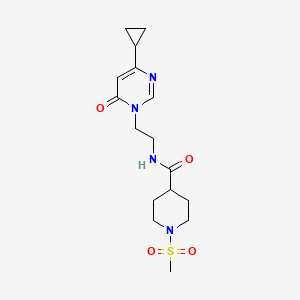

This compound has been involved in studies focusing on molecular interactions, particularly in relation to cannabinoid receptors. The research by Shim et al. (2002) explored the antagonist interactions of a structurally similar compound, highlighting its potential role in binding and affecting the CB1 cannabinoid receptor. This study contributes to understanding the structural basis of receptor-ligand interactions, which can be foundational for the development of new therapeutic agents targeting cannabinoid receptors (Shim et al., 2002).

Enzyme Inhibitory Activity

A series of derivatives designed around the thiophene-pyrazole structure, similar to the compound , have shown promising enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). The study by Cetin et al. (2021) identified specific derivatives as potent inhibitors, offering insights into their potential as lead compounds for the development of treatments for diseases where these enzymes are implicated (Cetin et al., 2021).

Anticancer Activity

The structural motif of thiophene and pyrazole, found in the compound of interest, has been the foundation for synthesizing novel derivatives with significant anticancer activities. Inceler et al. (2013) reported the synthesis of thiophene-containing 1,3-diarylpyrazole derivatives, demonstrating growth inhibitory effects on various human cancer cell lines. This research highlights the potential of such compounds in the development of new anticancer therapies (Inceler et al., 2013).

Antimicrobial Activity

Pyrazoline derivatives incorporating thiophene units have been synthesized and evaluated for their antimicrobial efficacy. Kumar et al. (2012) synthesized a series of compounds showing significant activity against various pathogenic strains, indicating the potential of these compounds in addressing antibiotic resistance and developing new antimicrobial agents (Kumar et al., 2012).

Eigenschaften

IUPAC Name |

[4-(prop-2-ynoxymethyl)piperidin-1-yl]-(5-thiophen-2-yl-1H-pyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-2-9-22-12-13-5-7-20(8-6-13)17(21)15-11-14(18-19-15)16-4-3-10-23-16/h1,3-4,10-11,13H,5-9,12H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXBCANLRHCRYBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

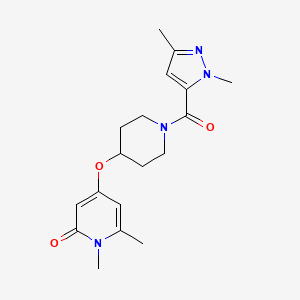

Canonical SMILES |

C#CCOCC1CCN(CC1)C(=O)C2=NNC(=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Isopropyl-2-(5-nitrobenzo[b]thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2777785.png)

![(Z)-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2777788.png)

![2-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2777790.png)